N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Description
N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a decyl chain, a benzamide group, and a 1-methyl-1H-pyrazol-3-yl moiety
Properties
CAS No. |
62399-76-2 |
|---|---|
Molecular Formula |
C21H31N3O |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-decyl-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C21H31N3O/c1-3-4-5-6-7-8-9-13-17-24(20-16-18-23(2)22-20)21(25)19-14-11-10-12-15-19/h10-12,14-16,18H,3-9,13,17H2,1-2H3 |
InChI Key |
FCLSCTBAEGKSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C1=NN(C=C1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.
Attachment of the Benzamide Group: The benzamide group is introduced through a condensation reaction between the pyrazole derivative and benzoyl chloride under basic conditions.
Incorporation of the Decyl Chain: The decyl chain is attached via an alkylation reaction using decyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Uniqueness
N-Decyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific structural features, such as the presence of a long decyl chain and a benzamide group, which confer distinct physicochemical properties and biological activities. These features differentiate it from other pyrazole derivatives and enhance its potential for diverse applications in medicinal chemistry and materials science.
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